molecular formula C24H23N5O2 B2860106 N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396873-46-3

N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B2860106
CAS No.: 1396873-46-3
M. Wt: 413.481
InChI Key: KGMWQWYRFRNKKM-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
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Biological Activity

N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N5O2C_{24}H_{23}N_{5}O_{2} with a molecular weight of 413.481 g/mol. The compound features a naphthalene moiety, a pyrazolo[1,5-a]pyridine ring, and a piperazine structure which contribute to its unique pharmacological properties.

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit various biological activities, primarily due to their ability to interact with specific biological targets:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyridines have been reported to inhibit several kinases involved in cancer progression. For instance, studies have shown that derivatives can act as selective inhibitors of CHK1 kinase, which is crucial in cell cycle regulation and DNA damage response .
  • Antiviral Activity : Compounds similar to this compound have demonstrated antiviral properties against various viruses. For example, pyrazolecarboxamide hybrids have shown efficacy against hepatitis C virus (HCV) with significant reductions in viral RNA levels .

Anticancer Properties

A range of studies has highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives:

CompoundTargetIC50 (μM)Reference
Compound 17rCHK10.12
Molecule 28HCV6.7
Molecule 29RSV9.19

These findings suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Antiviral Activity

The antiviral efficacy of similar compounds has been evaluated against various viral strains:

VirusCompoundEC50 (μM)Reference
RSVMolecule 286.7
HCVMolecule 299.19

Such data indicate that this compound may serve as a promising candidate for antiviral drug development.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazolo[1,5-a]pyridine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the pyrazole ring could enhance bioactivity significantly .
  • In Vivo Studies : In vivo evaluations have shown that certain derivatives exhibit low toxicity while maintaining high efficacy against cancer cell lines and viral infections .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that substituents on the naphthalene and pyrazole rings play crucial roles in modulating biological activity, guiding future design strategies for more potent analogs .

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c30-23(21-17-26-29-11-4-3-10-22(21)29)27-12-14-28(15-13-27)24(31)25-16-19-8-5-7-18-6-1-2-9-20(18)19/h1-11,17H,12-16H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMWQWYRFRNKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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